

Pinobanksin 5-Methyl Ether: A Reference Standard for Phytochemical Analysis

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Compound of Interest

Compound Name: *Pinobanksin 5-methyl ether*

Cat. No.: *B1633869*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavanone, a type of flavonoid found in various plant sources, most notably in propolis, a resinous mixture produced by honeybees.^[1] As a distinct phytochemical, it is gaining interest for its potential biological activities, including the induction of detoxification genes and anti-helicobacter properties.^{[2][3]} Accurate quantification and identification of **Pinobanksin 5-methyl ether** in complex natural product extracts are crucial for quality control, standardization, and further pharmacological investigation. This document provides detailed protocols for the use of **Pinobanksin 5-methyl ether** as a reference standard in various analytical techniques.

Chemical and Physical Properties

Property	Value
CAS Number	119309-36-3[1]
Molecular Formula	C ₁₆ H ₁₄ O ₅ [1]
Molecular Weight	286.28 g/mol [1]
Appearance	White to off-white solid[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Storage	Store at <-15°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/MS)

This protocol is adapted from a validated method for the simultaneous quantification of major bioactive phenolic compounds in propolis.

a. Standard Solution Preparation:

- Prepare a stock solution of **Pinobanksin 5-methyl ether** (e.g., 1 mg/mL) in methanol.
- From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 0.5 - 200 µg/mL).

b. Sample Preparation (Propolis Extract):

- Mill the raw propolis sample into a fine powder.
- Extract a known amount of the powder (e.g., 1 g) with an appropriate solvent (e.g., 70% ethanol) using a suitable method like maceration or sonication.
- Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

c. HPLC-UV/MS Conditions:

Parameter	Condition
Column	Agilent Zorbax Extend-C18 (250 x 4.6 mm, 5 μ m)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient	A time-programmed gradient can be optimized. A general gradient is as follows:0-5 min, 23% B5-20 min, 23-50% B20-30 min, 50-80% B30-35 min, 80-23% B
Flow Rate	0.33 mL/min
Column Temperature	40 °C
Detection (UV)	290 nm
Injection Volume	2 μ L
Mass Spectrometry (MS)	Electrospray Ionization (ESI) in negative mode. Monitor for the $[M-H]^-$ ion at m/z 285.09.[4]

d. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the **Pinobanksin 5-methyl ether** standards. Determine the concentration in the sample extract by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of flavonoids, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization method.

a. Derivatization Protocol (Silylation):

- Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.

- Add 50 μ L of pyridine and 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Seal the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

b. GC-MS Conditions:

Parameter	Condition
Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	280 °C
Oven Temperature Program	Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-600

c. Identification: The identification of the derivatized **Pinobanksin 5-methyl ether** is based on the comparison of its retention time and mass spectrum with that of the derivatized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the unambiguous structural confirmation of **Pinobanksin 5-methyl ether**.

a. Sample Preparation:

- Dissolve an adequate amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- Transfer the solution to an NMR tube.

b. NMR Analysis:

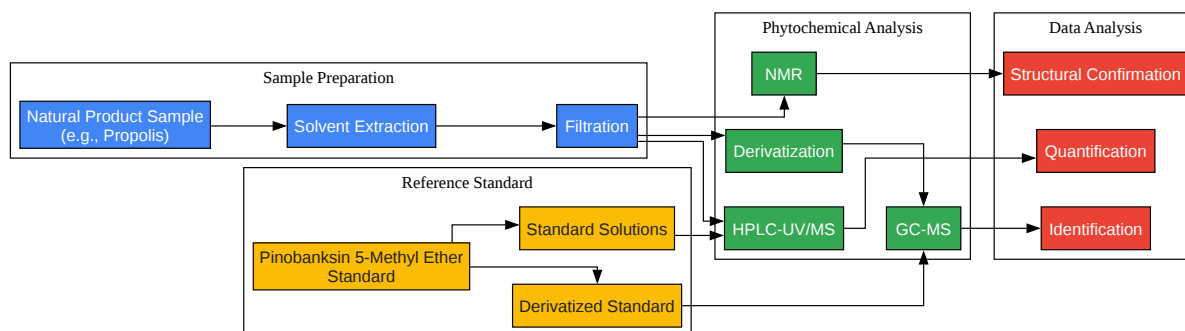
- Acquire ^1H NMR and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
- The obtained spectral data should be compared with published data for **Pinobanksin 5-methyl ether**.[\[5\]](#)

Quantitative Data Summary

The following table summarizes typical quantitative results for **Pinobanksin 5-methyl ether** in propolis extracts determined by HPLC.

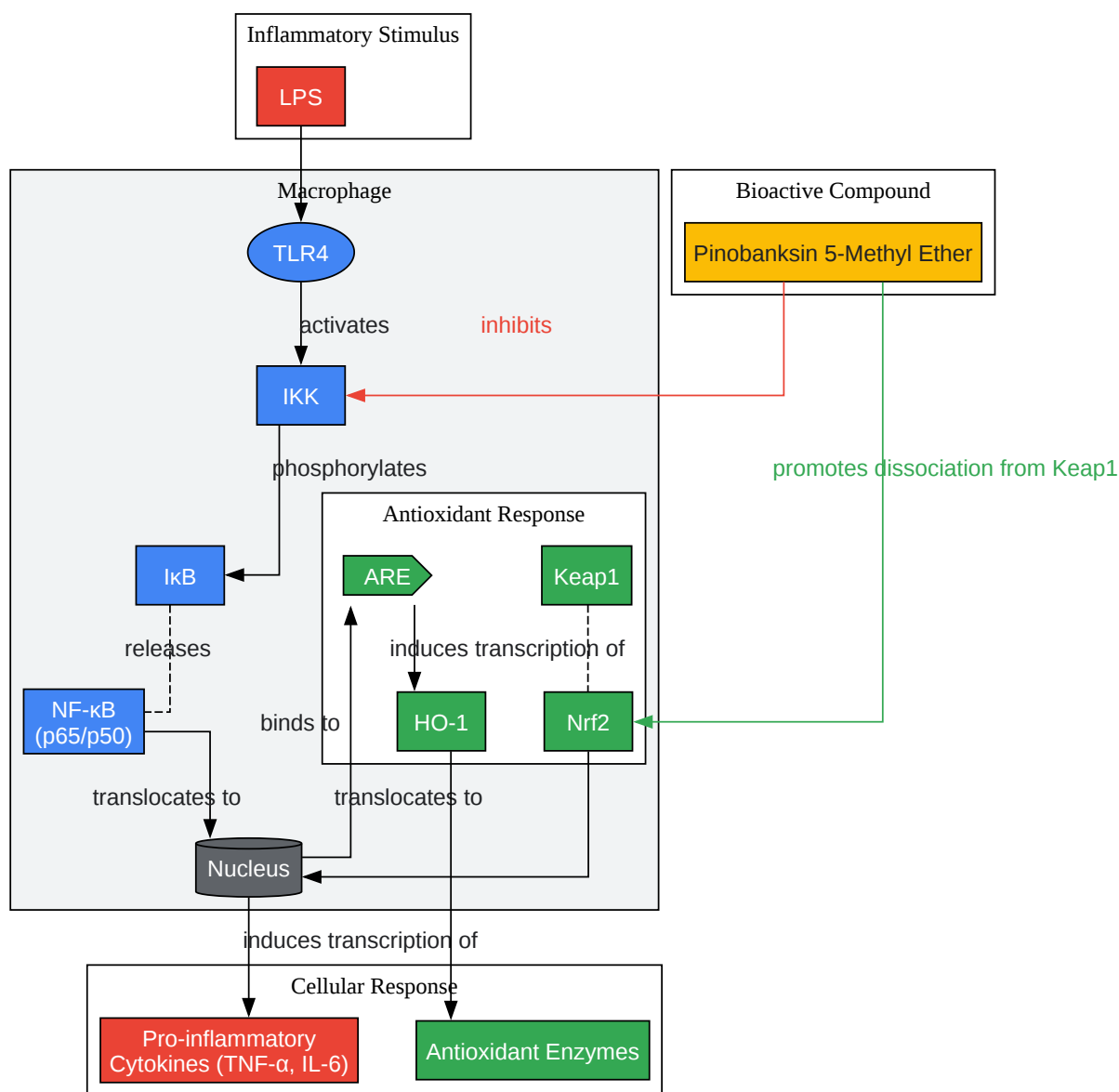
Analytical Method	Sample Type	Concentration Range (% w/w of extract)	Linearity (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
UHPLC-DAD	Northern Indian Propolis	0.2 - 0.4	> 0.9997	0.2 - 0.5	0.5 - 1.0	[4]
HPLC-UV	Chinese Propolis	Not specified	> 0.999	Not specified	Not specified	

Visualization of Workflows and Pathways



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Caption: General workflow for phytochemical analysis using **Pinobanksin 5-methyl ether** as a standard.



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Caption: Conceptual signaling pathway of the anti-inflammatory and antioxidant effects of flavonoids like **Pinobanksin 5-methyl ether**.

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